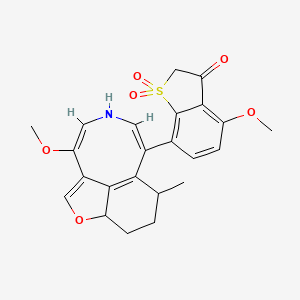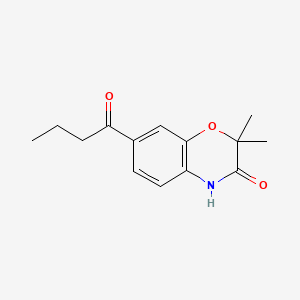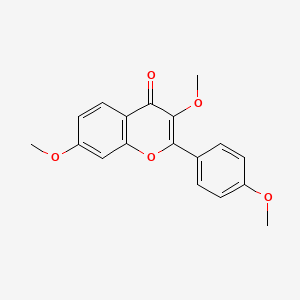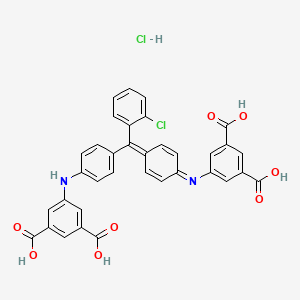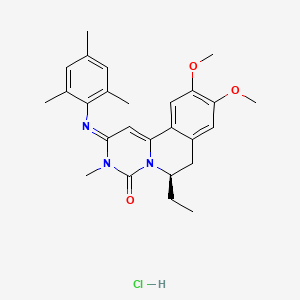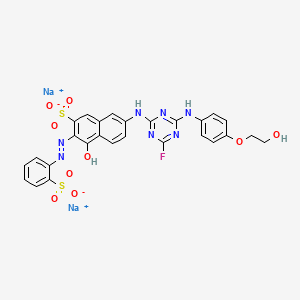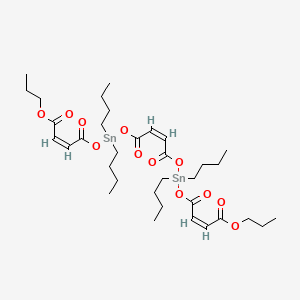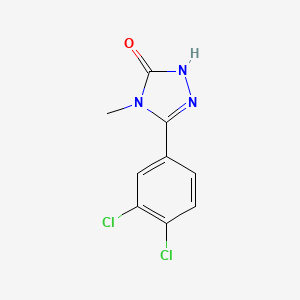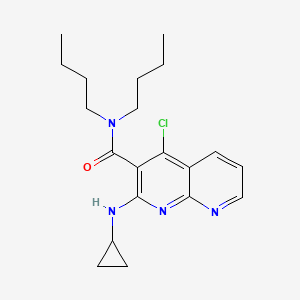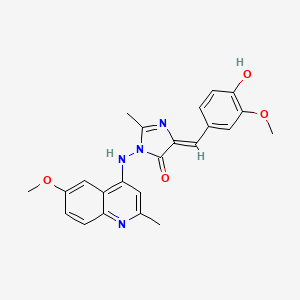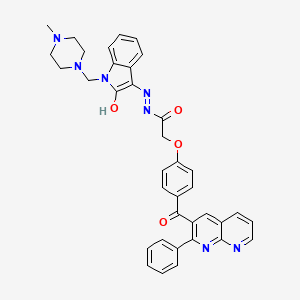
4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry and pharmacology. It is characterized by its unique chemical structure, which includes a methoxy group, a piperazine ring, and a phenylbutyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine and dihaloalkane precursors.
Attachment of the Phenylbutyl Group: The phenylbutyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with a phenylbutyl halide in the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group is introduced through an O-alkylation reaction, where the phenolic hydroxyl group reacts with a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-(4-methyl-1-piperazinyl)phenol
- 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)phenyl)butane
- 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)phenyl)butanol
Uniqueness
4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
129841-29-8 |
|---|---|
Formule moléculaire |
C22H32Cl2N2O2 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
4-methoxy-2-[4-(4-methylpiperazin-1-yl)-1-phenylbutyl]phenol;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-23-13-15-24(16-14-23)12-6-9-20(18-7-4-3-5-8-18)21-17-19(26-2)10-11-22(21)25;;/h3-5,7-8,10-11,17,20,25H,6,9,12-16H2,1-2H3;2*1H |
Clé InChI |
FMJJXQBGLYIHLM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCC(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


